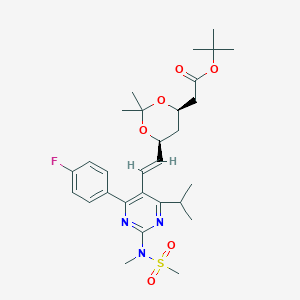

tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

描述

tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate (CAS: 289042-12-2) is a critical intermediate in synthesizing rosuvastatin, a widely prescribed statin for managing hyperlipidemia . Its molecular formula, C₂₉H₄₀FN₃O₆S (molecular weight: 577.71 g/mol), features a 1,3-dioxane ring fused with a pyrimidine scaffold substituted with a 4-fluorophenyl group, isopropyl chain, and methyl(methylsulfonyl)amino moiety . The compound is typically isolated as a white or off-white crystalline powder with ≥98% purity (HPLC), indicating its suitability for pharmaceutical manufacturing .

Key structural attributes include:

属性

CAS 编号 |

289042-12-2 |

|---|---|

分子式 |

C29H40FN3O6S |

分子量 |

577.7 g/mol |

IUPAC 名称 |

tert-butyl 2-[(4R,6S)-6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

InChI |

InChI=1S/C29H40FN3O6S/c1-18(2)25-23(15-14-21-16-22(38-29(6,7)37-21)17-24(34)39-28(3,4)5)26(19-10-12-20(30)13-11-19)32-27(31-25)33(8)40(9,35)36/h10-15,18,21-22H,16-17H2,1-9H3/t21-,22-/m1/s1 |

InChI 键 |

WIFPCEOJTKZGSA-FGZHOGPDSA-N |

手性 SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

规范 SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

同义词 |

Rosuvastatin Acetonide, tert-Butyl Ester |

产品来源 |

United States |

生物活性

tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate, commonly referred to as a derivative of rosuvastatin, is a compound of significant interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C29H40FN3O6S

- Molecular Weight : 577.71 g/mol

- CAS Number : 289042-12-2

The compound primarily functions as a HMG-CoA reductase inhibitor , which is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, it effectively lowers cholesterol levels in the body and is used in the treatment of hyperlipidemia. Its structural components contribute to its high affinity for the enzyme, enhancing its efficacy compared to other statins.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Cholesterol Lowering :

- Anti-inflammatory Effects :

- Antioxidant Activity :

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study 1 : A clinical trial involving patients with familial hypercholesterolemia showed that treatment with the compound resulted in significant reductions in both total cholesterol and LDL cholesterol levels compared to placebo .

- Case Study 2 : In a cohort study analyzing cardiovascular outcomes, patients on this medication exhibited lower rates of myocardial infarction and stroke compared to those not receiving statin therapy .

Comparative Analysis

The following table summarizes the biological activities and outcomes associated with tert-butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate compared to other statins.

| Compound | LDL Reduction (%) | Anti-inflammatory Effects | Antioxidant Activity |

|---|---|---|---|

| Rosuvastatin | Up to 50% | Yes | Yes |

| Atorvastatin | Up to 45% | Moderate | Yes |

| Simvastatin | Up to 40% | Limited | Moderate |

科学研究应用

Structural Features

The compound features a complex structure with multiple functional groups, including:

- A dioxane ring

- A pyrimidine moiety

- A fluorophenyl group

These structural elements contribute to its biological activity and specificity.

Medicinal Chemistry

tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate serves as a crucial intermediate in the synthesis of Rosuvastatin. Its role includes:

- Synthesis Pathway : It is involved in the multi-step synthesis of Rosuvastatin, where it acts as a building block that introduces essential pharmacophoric elements necessary for the drug's efficacy against hyperlipidemia .

Pharmacological Studies

Research indicates that compounds similar to tert-butyl derivatives exhibit significant pharmacological activities:

- Cholesterol Regulation : Studies show that Rosuvastatin effectively lowers LDL cholesterol levels and raises HDL cholesterol levels, making it vital in cardiovascular health management .

Structure-Activity Relationship (SAR) Studies

The detailed analysis of this compound's structure aids in understanding the SAR for statins:

- Fluorophenyl Influence : The presence of the fluorophenyl group has been linked to enhanced lipophilicity and improved binding affinity to the HMG-CoA reductase enzyme, which is crucial for cholesterol biosynthesis .

Toxicological Assessments

Toxicological studies on similar compounds have been conducted to ensure safety profiles:

- Safety Evaluations : Research has shown that while statins are generally well-tolerated, monitoring for adverse effects such as myopathy is essential during clinical use .

Case Study 1: Synthesis of Rosuvastatin

In a comprehensive study published in Journal of Medicinal Chemistry, researchers described the successful synthesis of Rosuvastatin from tert-butyl intermediates. The study highlighted the efficiency of this compound in facilitating key reactions that lead to high yields of the final product .

Case Study 2: Efficacy in Clinical Trials

Clinical trials involving Rosuvastatin demonstrated its efficacy in reducing cardiovascular events among patients with high cholesterol levels. The trials underscored the importance of intermediates like tert-butyl derivatives in developing effective therapeutic agents .

相似化合物的比较

Table 1: Structural and Functional Comparison of Key Analogues

Key Observations :

- Aminoethyl derivatives (e.g., Compound 11) lack the pyrimidine core but retain the dioxane-tert-butyl ester framework, enabling divergent biological activities (e.g., antiplasmodial vs. lipid-lowering) .

- Trifluoromethyl-substituted analogues (e.g., ) exhibit enhanced electronegativity, altering pharmacokinetic profiles compared to the target compound’s fluorophenyl group.

Critical Differences :

- The target compound employs a low-temperature Wittig reaction (–70°C) for ethenyl bond formation, whereas hydrogenation (e.g., ) operates under milder conditions but requires metal catalysts .

- Purity : The target compound’s ≥98% assay surpasses many analogues (e.g., 95–99% for Compound 13(a–d)), likely due to stringent crystallization protocols .

Insights :

- The target compound’s indirect HMG-CoA reductase inhibition contrasts with the direct enzyme targeting of statin-active analogues (e.g., ).

- Electron-withdrawing groups (e.g., methylsulfonamide in the target vs. trifluoromethyl in ) modulate bioactivity by altering electron density at binding sites .

Research Findings and Challenges

- Stability : The tert-butyl ester in the target compound improves shelf-life compared to hydrolytically labile esters (e.g., ethyl esters in ) .

- Scalability : The Wittig reaction (target compound) faces challenges in maintaining low temperatures at industrial scales, whereas hydrogenation (Compound 13(a–d)) is more scalable but less stereoselective .

- Regulatory Compliance : High purity (≥98%) and documented impurity profiles (e.g., residual solvents in ) align with ICH guidelines, unlike early-stage analogues .

常见问题

What are the optimal synthetic routes for this compound, and how can stereochemical control be achieved during its preparation?

The synthesis involves multi-step reactions with careful control of stereochemistry, particularly at the pyrimidine and dioxane moieties. highlights the use of chiral auxiliaries (e.g., tert-butyl esters) and catalysts like copper(II) chloride to direct stereoselective formation of the dioxane ring. For the pyrimidine core, regioselective substitution at the 2-position with methylsulfonamide requires protecting group strategies (e.g., tert-butyldimethylsilyl groups) to avoid side reactions . Reaction temperatures (e.g., −10°C to 25°C) and solvents (e.g., dichloromethane or THF) significantly influence yield and purity.

How can computational methods predict the reactivity of the ethenyl linker in this compound during coupling reactions?

The (1E)-ethenyl group is critical for conjugation and stability. Computational approaches like density functional theory (DFT) can model electron density distribution to predict regioselectivity in cross-coupling reactions. emphasizes ICReDD’s methodology, combining quantum chemical calculations (e.g., transition state analysis) with machine learning to optimize reaction conditions. For example, DFT can simulate steric effects from the 4-(4-fluorophenyl) substituent on the pyrimidine ring, guiding solvent selection (polar aprotic vs. nonpolar) to stabilize intermediates .

What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

- X-ray crystallography : demonstrates its use in resolving the pyrimidine ring’s substitution pattern and confirming the (E)-configuration of the ethenyl group.

- Chiral HPLC : Critical for separating enantiomers of the dioxane-acetate moiety, as shown in (purity ≥95% via HPLC).

- NMR spectroscopy : 1H-13C HSQC and NOESY can validate spatial proximity between the methylsulfonyl group and the pyrimidine’s N-methyl, ensuring correct substitution .

How should researchers address contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target interactions. notes that fluorophenyl groups can exhibit variable binding affinity depending on protonation states. To resolve contradictions:

- Perform dose-response curves across multiple cell lines.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

- Validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What strategies mitigate decomposition of the methylsulfonylamino group under acidic or basic conditions?

The methyl(methylsulfonyl)amino group is prone to hydrolysis. suggests:

- Avoid protic solvents (e.g., methanol) in reactions involving strong acids/bases.

- Use buffered conditions (pH 6–8) during purification.

- Introduce steric hindrance via tert-butyl esters to shield the sulfonamide .

How can researchers optimize the compound’s solubility for in vitro studies without altering its bioactivity?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility while minimizing denaturation.

- Prodrug modification : Temporarily replace the tert-butyl ester with a more polar group (e.g., phosphate ester), as seen in for similar compounds .

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .

What advanced computational tools can model the compound’s interaction with biological targets like kinases or GPCRs?

- Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glue can predict binding modes to kinase ATP pockets, leveraging the fluorophenyl group’s π-π stacking potential.

- MD simulations : GROMACS or AMBER can simulate stability of the dioxane-acetate moiety in hydrophobic binding pockets over 100-ns trajectories.

- Free energy perturbation (FEP) : Quantify binding affinity changes upon methylsulfonyl group modification .

How does the tert-butyl ester influence the compound’s metabolic stability in pharmacokinetic studies?

The tert-butyl ester acts as a prodrug moiety, delaying hydrolysis by esterases. and show that in vivo, hepatic carboxylesterases gradually cleave the ester, releasing the active carboxylic acid. To assess stability:

- Conduct liver microsome assays (human vs. rodent).

- Monitor plasma stability via LC-MS/MS over 24 hours .

What are the key challenges in scaling up the synthesis from milligram to gram scale?

- Purification : Chromatography becomes impractical; switch to crystallization (e.g., using ethyl acetate/n-hexane mixtures) as in .

- Exothermic reactions : Optimize slow addition of reagents (e.g., acetyl chloride) to control heat generation.

- Stereochemical drift : Use in situ monitoring (e.g., ReactIR) to detect racemization during coupling steps .

How can researchers validate the compound’s role in modulating specific signaling pathways (e.g., MAPK/ERK)?

- Western blotting : Measure phosphorylation levels of ERK1/2 in treated vs. untreated cells.

- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines.

- Transcriptomics : RNA-seq can identify downstream genes regulated by the compound, linking mechanism to phenotypic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。